molecular formula C6H3Br2N3S B11712297 5,7-Dibromo-2,1,3-benzothiadiazol-4-amine

5,7-Dibromo-2,1,3-benzothiadiazol-4-amine

Cat. No.: B11712297
M. Wt: 308.98 g/mol
InChI Key: UNGCOFBQQGXJMM-UHFFFAOYSA-N
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Description

5,7-Dibromo-2,1,3-benzothiadiazol-4-amine is a chemical compound with the molecular formula C6H3Br2N3S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms at positions 5 and 7, and an amine group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,7-Dibromo-2,1,3-benzothiadiazol-4-amine can be synthesized through a multi-step process starting from 2,1,3-benzothiadiazole. The synthesis typically involves the bromination of 2,1,3-benzothiadiazole using bromine in the presence of a suitable solvent, such as hydrobromic acid . The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2,1,3-benzothiadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 5,7-dibromo-2,1,3-benzothiadiazol-4-amine involves its interaction with molecular targets through its bromine atoms and amine group. The compound can participate in electron transfer processes, influencing the electronic properties of the materials it is incorporated into. The molecular pathways involved include the formation of charge-transfer complexes and the modulation of electronic band structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-2,1,3-benzothiadiazol-4-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for electronic and optoelectronic applications .

Properties

Molecular Formula

C6H3Br2N3S

Molecular Weight

308.98 g/mol

IUPAC Name

5,7-dibromo-2,1,3-benzothiadiazol-4-amine

InChI

InChI=1S/C6H3Br2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2

InChI Key

UNGCOFBQQGXJMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Br)N)Br

Origin of Product

United States

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